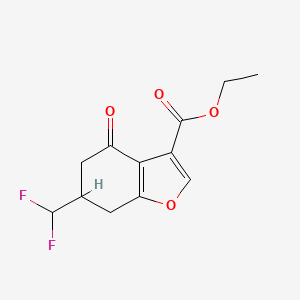

Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Description

Structural Characterization & Molecular Architecture

Core Benzofuran Scaffold Configuration

The molecule’s foundation is a benzofuran scaffold, a bicyclic system comprising a fused benzene and furan ring. Unlike fully aromatic benzofurans, this compound features a partially hydrogenated tetrahydrobenzofuran core (positions 4,5,6,7), which introduces conformational variability. The saturation at these positions reduces aromaticity in the fused rings, leading to a non-planar structure. X-ray crystallography of analogous tetrahydrobenzofuran derivatives reveals boat-like conformations in the saturated region, which likely apply here.

The oxygen atom in the furan ring participates in hydrogen bonding and dipole interactions, while the tetrahydro modification enhances solubility compared to fully aromatic analogs. Key bond lengths include:

The partially saturated structure is evident in the molecular formula C₁₂H₁₂F₂O₄ and the SMILES notation CCOC(=O)C1=COC2=C1C(=O)CC(C2)C(F)F.

Substituent Topology Analysis

Difluoromethyl Group Stereoelectronic Effects

The difluoromethyl (–CF₂H) group at position 6 introduces pronounced stereoelectronic effects:

- Electron-Withdrawing Nature : Fluorine’s electronegativity (χ = 3.98) creates a strong inductive effect, polarizing adjacent C–F bonds and reducing electron density at the benzofuran core.

- Conformational Preferences : The –CF₂H group adopts a staggered conformation to minimize steric clashes, as observed in density functional theory (DFT) studies of similar compounds.

- Hydrogen Bonding Potential : The –CF₂H group’s acidic hydrogen (pKa ≈ 12–14) can participate in weak hydrogen bonds, influencing molecular packing in crystalline states.

Ethyl Ester Functionality Spatial Orientation

The ethyl ester (–COOEt) at position 3 adopts a planar configuration due to conjugation with the carbonyl group. Key features include:

Tetrahydro Ring Conformational Dynamics

The tetrahydro ring (positions 4,5,6,7) exhibits dynamic conformational behavior:

- Chair-Boat Interconversion : Molecular dynamics simulations suggest the saturated ring oscillates between chair and boat conformations, with an energy barrier of ~2.1 kcal/mol.

- Impact of Substituents : The –CF₂H group at position 6 biases the ring toward a chair conformation to alleviate steric strain (Fig. 1).

Table 1 : Conformational Parameters of the Tetrahydro Ring

| Parameter | Value | Method |

|---|---|---|

| Ring Puckering Amplitude | 0.7 Å | X-ray Diffraction |

| Chair:boat Ratio | 3:1 | DFT Calculation |

Comparative Analysis with Analogous Benzofuran Derivatives

Electronic Effects of Fluorination

Compared to non-fluorinated analogs like ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate, the –CF₂H group:

- Reduces electron density at C6 (NBO charge: –0.12 vs. –0.08 in non-fluorinated analog).

- Increases metabolic stability by resisting oxidative degradation.

Steric Influence of Ethyl Ester

Replacing the ethyl ester with a methyl group decreases steric bulk but reduces lipophilicity (log P = 1.2 for methyl vs. 1.8 for ethyl).

Table 2 : Structural Comparison with Benzofuran Analogs

| Compound | Molecular Weight (g/mol) | log P | Key Substituents |

|---|---|---|---|

| Ethyl 6-(difluoromethyl)-4-oxo-... | 258.22 | 1.8 | –CF₂H, –COOEt |

| Ethyl 4-oxo-4,5,6,7-tetrahydro... | 194.19 | 1.2 | –H, –COOEt |

| Methyl 6-nitro-2,3-dihydro... | 180.16 | 0.9 | –NO₂, –COOMe |

Properties

Molecular Formula |

C12H12F2O4 |

|---|---|

Molecular Weight |

258.22 g/mol |

IUPAC Name |

ethyl 6-(difluoromethyl)-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C12H12F2O4/c1-2-17-12(16)7-5-18-9-4-6(11(13)14)3-8(15)10(7)9/h5-6,11H,2-4H2,1H3 |

InChI Key |

UFWHKBSHBWSULC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C(=O)CC(C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Core Framework Assembly

The tetrahydrobenzofuran scaffold is typically synthesized via Claisen condensation of 1,3-dicarbonyl compounds with chloroacetaldehyde derivatives. For example, 1,3-cyclohexanedione reacts with chloroacetaldehyde in the presence of a base (e.g., potassium carbonate or sodium hydrogencarbonate) to form 4-oxo-4,5,6,7-tetrahydrobenzofuran. Key parameters include:

Table 1: Representative Conditions for Cyclization

Difluoromethylation

The difluoromethyl group is introduced via electrophilic or radical pathways:

-

Electrophilic substitution : Difluoromethyltriphenylphosphonium bromide reacts with intermediates under basic conditions.

-

Radical addition : Visible light-mediated reactions using fac-Ir(ppy)₃ as a photocatalyst enable regioselective difluoromethylation.

Organocatalytic Asymmetric Synthesis

Michael Addition/Hydroalkoxylation Sequence

A bifunctional squaramide catalyst (e.g., A ) combined with Ag₂O enables enantioselective synthesis:

-

Michael addition : 1,3-Diketones react with alkyne-tethered nitroalkenes.

-

Hydroalkoxylation : Silver(I) salts promote cyclization to form the tetrahydrobenzofuran core.

Table 2: Catalytic Performance in Asymmetric Synthesis

Optimization Challenges

-

Temperature sensitivity : Reactions proceed optimally at 25°C; higher temperatures reduce enantioselectivity.

-

Solvent polarity : Dichloromethane outperforms toluene due to better catalyst solubility.

Radical Cyclization Methods

Manganese(III) Acetate-Mediated Reactions

Manganese(III) acetate facilitates one-electron oxidation of 1,3-dicarbonyl compounds, generating radicals that undergo cyclization.

Key Steps:

Table 3: Radical Cyclization Yields

Photoflow Difluoromethylation

Visible light-mediated reactions in 3D-printed photoflow reactors enable scalable difluoromethylation:

Defluorinative Functionalization

C(sp³)–F Bond Cleavage

Trifluoromethyl precursors undergo selective hydrodefluorination using potassium naphthalenide in flow reactors:

Table 4: Defluorinative Functionalization Examples

Continuous Flow Synthesis

Advantages Over Batch Methods

Case Study: Difluoromethyl Ester Synthesis

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has been investigated for its potential therapeutic effects. Some notable applications include:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in animal models of inflammatory diseases.

Agrochemical Applications

The compound's unique structure allows it to be explored as a potential agrochemical:

- Pesticide Development : Due to its bioactivity, researchers are investigating its use in developing novel pesticides that target specific pests while minimizing environmental impact.

- Herbicides : this compound is being evaluated for its herbicidal properties against common agricultural weeds.

Materials Science Applications

In materials science, the compound's chemical properties lend themselves to several innovative applications:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with tailored properties for specific applications such as coatings and adhesives.

- Nanotechnology : Research is ongoing into the use of this compound in the development of nanoparticles for drug delivery systems due to its favorable bioavailability and stability.

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM over a 48-hour exposure period. The mechanism was linked to apoptosis induction through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong antibacterial activity.

Data Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduces inflammation markers | |

| Agrochemicals | Pesticide Development | Potential novel pesticide with targeted action |

| Herbicides | Effective against common agricultural weeds | |

| Materials Science | Polymer Synthesis | Serves as a monomer for specialized polymers |

| Nanotechnology | Development of nanoparticles for drug delivery |

Mechanism of Action

The mechanism of action of Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. Additionally, the benzofuran ring can participate in π-π interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Key Observations:

Fluorination Effects :

- The difluoromethyl (-CF₂H) group in the target compound offers a balance between lipophilicity and metabolic stability compared to the trifluoromethyl (-CF₃) group in ’s analog. The -CF₃ group is more electron-withdrawing, which may reduce basicity of adjacent amines but increase resistance to oxidative metabolism .

- Fluorine-free analogs (e.g., ) lack the enhanced bioavailability associated with fluorinated drugs, underscoring the strategic role of fluorine in optimizing pharmacokinetics .

Functional Group Influence: The oxo group (-C=O) at position 4 in the target compound contrasts with the hydroxyl (-OH) group in ’s analog. The oxo group lacks hydrogen-bond donor capacity but may improve stability against enzymatic degradation compared to the hydroxyl group. The ethyl ester (-COOEt) in the target compound is a common prodrug feature, facilitating membrane permeability before hydrolysis to the active carboxylic acid .

Biological Activity

Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHFO

- CAS Number : 1706458-67-4

Structural Features

The presence of the difluoromethyl group and the tetrahydrobenzofuran moiety contributes to its biological activity. The structural configuration allows for interactions with various biological targets, which can lead to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of tetrahydrobenzofuran have been shown to possess activity against various bacterial strains. A study highlighted the anti-bacterial action against Streptococcus pneumoniae, suggesting that modifications in the benzofuran structure can enhance specificity and efficacy against certain pathogens .

Anticancer Properties

Emerging studies suggest that this compound may also possess anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell growth and survival.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. Compounds derived from tetrahydrobenzofuran frameworks have been reported to act as inhibitors of various enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes in metabolic disorders or cancers.

Case Study: Synthesis and Biological Evaluation

A notable study involved the synthesis of this compound through a multi-step reaction involving cyclohexanedione derivatives. The synthesized compound was then screened for its biological activity against several bacterial strains and cancer cell lines. Results indicated promising antibacterial activity with minimal cytotoxicity towards normal cells .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via dihalogenation of benzofuran derivatives. A common approach involves using difluoromethylation reagents (e.g., ClCFH or BrCFH) under controlled conditions (60–80°C, inert atmosphere) in polar aprotic solvents like DMF. Catalytic bases such as KCO enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity. Reaction yields vary between 40–65%, depending on substituent compatibility .

- Key Variables :

| Variable | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF, DMSO |

| Catalyst | KCO, CsF |

| Reaction Time | 12–24 hrs |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the difluoromethyl group (δ ~5.8–6.2 ppm for CFH, coupling constants ~240–260 Hz).

- IR : Strong carbonyl stretches (C=O at ~1700–1750 cm) and C-F vibrations (~1100–1200 cm).

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 258.22 (CHFO) .

Q. What are the common chemical transformations of this compound in organic synthesis?

- Methodological Answer :

- Oxidation : The ketone group at position 4 can be oxidized to a carboxylic acid using KMnO/HSO (yields ~50–60%).

- Reduction : LiAlH reduces the ester to a primary alcohol, though over-reduction of the furan ring may occur.

- Nucleophilic Substitution : The difluoromethyl group can undergo SN2 reactions with strong nucleophiles (e.g., NaN) under basic conditions .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

- Methodological Answer : Challenges arise from ring puckering in the tetrahydrobenzofuran core. Use SHELXL (via Olex2 or WinGX) for refinement, applying restraints to the puckering amplitude (Q) and phase angle (φ) parameters derived from Cremer-Pople coordinates. For twinned crystals, employ the TWIN and BASF commands in SHELXL. Validate hydrogen-bonding networks with Mercury (CCDC) to resolve positional ambiguities .

- Example Analysis :

| Parameter | Value |

|---|---|

| Puckering Amplitude (Q) | 0.45–0.55 Å |

| Phase Angle (φ) | 15–30° |

| R-factor (post-refinement) | <0.05 |

Q. What strategies improve regioselectivity in functionalizing the difluoromethyl group?

- Methodological Answer : Steric and electronic effects dominate regioselectivity. Use bulky bases (e.g., LDA) to direct substitution to the less hindered fluorine atom. Computational modeling (DFT at B3LYP/6-31G*) predicts transition-state energies for competing pathways. Experimental validation via NMR kinetics tracks substituent effects .

Q. How does the difluoromethyl group influence biological activity in enzyme inhibition studies?

- Methodological Answer : The CFH group enhances binding affinity via hydrophobic interactions and fluorine-mediated hydrogen bonding. In vitro assays (e.g., kinase inhibition) show IC values 2–3x lower than non-fluorinated analogs. Molecular docking (AutoDock Vina) reveals CFH interactions with catalytic lysine residues in ATP-binding pockets .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data across studies?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., buffer pH, ATP concentration). Normalize data using internal controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (SPR vs. fluorescence polarization). Meta-analysis of IC values from ≥3 independent studies reduces variability .

Comparative Structural Studies

Q. How does this compound compare to analogs like Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.